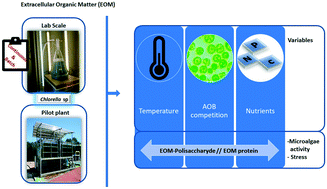Production of microalgal external organic matter in a Chlorella-dominated culture: influence of temperature and stress factors†
Environmental Science: Water Research & Technology Pub Date: 2020-05-13 DOI: 10.1039/D0EW00176G
Abstract
Although microalgae are recognised to release external organic matter (EOM), little is known about this phenomenon in microalgae cultivation systems, especially on a large scale. A study on the effect of microalgae-stressing factors such as temperature, nutrient limitation and ammonium oxidising bacteria (AOB) competition in EOM production by microalgae was carried out. The results showed non-statistically significant differences in EOM production at constant temperatures of 25, 30 and 35 °C. However, when the temperature was raised from 25 to 35 °C for 4 h a day, polysaccharide production increased significantly, indicating microalgae stress. Nutrient limitation also seemed to increase EOM production. No significant differences were found in EOM production under lab conditions when the microalgae competed with AOB for ammonium uptake. However, when the EOM concentration was monitored during continuous outdoor operation of a membrane photobioreactor (MPBR) plant, nitrifying bacteria activity was likely to be responsible for the increase in EOM concentration in the culture. Other factors such as high temperatures, ammonium-depletion and low light intensities could also have induced cell deterioration and thus have influenced EOM production in the outdoor MPBR plant. Membrane fouling seemed to depend on the biomass concentration of the culture. However, under the operating conditions tested, the behaviour of fouling rate with respect to the EOM concentration was different depending on the initial membrane state.


Recommended Literature
- [1] The enantiomers of syn-2,3-difluoro-4-aminobutyric acid elicit opposite responses at the GABAC receptor†
- [2] Triphos derivatives and diphosphines as ligands in the ruthenium-catalysed alcohol amination with NH3†
- [3] Novel self-assembled supramolecular architectures of Mn(ii) ions with a hybrid pyrazine–bipyridine ligand†‡
- [4] Back matter
- [5] Highly stereoselective reduction of prochiral ketones by a bacterial reductase coupled with cofactor regeneration†
- [6] Impact of metastable defect structures on carrier recombination in solar cells†
- [7] Thermoresistive properties of p-type 3C–SiC nanoscale thin films for high-temperature MEMS thermal-based sensors†
- [8] Synthesis, modular composition, and electrochemical properties of lamellar iron sulfides†
- [9] Introductory lecture: origins and applications of efficient visible photoluminescence from silicon-based nanostructures
- [10] Simultaneous detection of three gynecological tumor biomarkers in clinical serum samples using an ICP-MS-based magnetic immunoassay










